molecular formula C7H10ClNO2 B8613008 1-Chloro-1-succinimidopropane

1-Chloro-1-succinimidopropane

Cat. No.: B8613008
M. Wt: 175.61 g/mol
InChI Key: DEAFKLPWKKXYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinimide derivatives are typically used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity as electrophilic agents. Chlorinated alkanes are common intermediates in halogenation reactions .

Properties

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

IUPAC Name

1-(1-chloropropyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C7H10ClNO2/c1-2-5(8)9-6(10)3-4-7(9)11/h5H,2-4H2,1H3

InChI Key

DEAFKLPWKKXYPV-UHFFFAOYSA-N

Canonical SMILES

CCC(N1C(=O)CCC1=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

a. 1-Chloro-1-propene (CAS 590-21-6)

  • Structure : Chlorine at the first carbon of propene.
  • Applications : Used in polymer synthesis and as a precursor for allylic chlorides.
  • Reactivity : Undergoes electrophilic addition due to the double bond.
  • Safety : Highly flammable; requires careful handling .

b. Allyl Chloride (CAS 107-05-1)

  • Structure : Chlorine at the terminal carbon of propene.
  • Applications : Key intermediate in epoxy resin production.
  • Reactivity : More reactive than 1-chloro-1-propene due to allylic stabilization .

Comparison Table :

Compound CAS Molecular Formula Reactivity Key Applications
1-Chloro-1-propene 590-21-6 C₃H₅Cl Electrophilic addition Polymers, intermediates
Allyl Chloride 107-05-1 C₃H₅Cl Allylic substitution Epoxy resins, plastics
Hypothetical 1-Chloro-1-succinimidopropane N/A C₇H₁₀ClNO₂ Likely nucleophilic substitution Pharmaceuticals, agrochemicals
2.2 Cyclopropane Derivatives with Chlorine

a. 1-Chlorocyclopropane-1-carbonyl Chloride (CAS 73492-25-8)

  • Structure : Cyclopropane ring with chlorine and carbonyl chloride groups.
  • Reactivity : High electrophilicity due to the carbonyl chloride; used in acylations.
  • Safety : Corrosive; requires strict PPE .

b. 1-Methylcyclopropanamine Hydrochloride (CAS in )

  • Structure : Cyclopropane with methyl and amine groups, HCl salt.
  • Applications : Pharmaceutical intermediate (e.g., in CNS drugs).
  • Reactivity : Amine group participates in condensation reactions .

Comparison Table :

Compound CAS Functional Groups Reactivity Applications
1-Chlorocyclopropane-1-carbonyl chloride 73492-25-8 Cl, COCl Acylation Organic synthesis
1-Methylcyclopropanamine HCl N/A CH₃, NH₂ (HCl salt) Condensation Pharmaceuticals
Hypothetical this compound N/A Cl, succinimide Nucleophilic attack Drug delivery, catalysis
2.3 Chlorinated Alcohols and Sulfonates

a. 1-Chloro-2-methyl-2-propanol (CAS 558-42-9)

  • Structure : Tertiary alcohol with chlorine at the first carbon.
  • Applications : Solvent, intermediate in surfactant synthesis.
  • Safety : Causes skin/eye irritation; requires neutralization .

b. 1-Propanesulfonyl Chloride (CAS in )

  • Structure : Propane with sulfonyl chloride group.
  • Reactivity : Sulfonating agent for introducing sulfonate groups.
  • Applications : Detergents, ion-exchange resins .

Comparison Table :

Compound CAS Functional Group Key Reactivity Industrial Use
1-Chloro-2-methyl-2-propanol 558-42-9 Cl, OH Esterification Surfactants
1-Propanesulfonyl Chloride N/A SO₂Cl Sulfonation Detergents, resins
Hypothetical this compound N/A Cl, succinimide Amide bond formation Drug design

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.